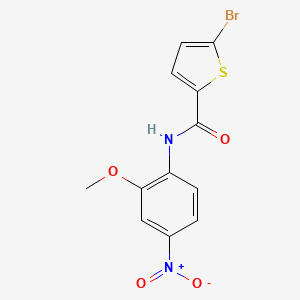

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJKMJYHJBOGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:

Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Amidation: The brominated thiophene is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

Oxidation: Potassium permanganate, dichloromethane (DCM).

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Reduction: Amino-substituted thiophene derivatives.

Oxidation: Hydroxyl-substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The specific interactions of this compound with microbial targets are an area of ongoing investigation, suggesting potential for further exploration in drug development.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Similar thiophene derivatives have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. This property makes it a candidate for further research into therapeutic applications in diseases such as arthritis and inflammatory bowel disease.

Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis (programmed cell death) in cancer cells is a critical area of interest, as it could lead to the development of novel anticancer therapies. The mechanisms through which this compound affects cancer cells require further elucidation to confirm its efficacy and safety.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into electronic devices could enhance their performance and efficiency.

Sensors

The compound's chemical properties also lend themselves to applications in sensor technology. Thiophene derivatives are known for their ability to interact with various analytes, making them useful in the development of chemical sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group allows for potential interactions with biological macromolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(2-methoxyphenyl)thiophene-2-carboxamide

- 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide

- 5-bromo-N-(2-methoxy-4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industrial processes.

Biological Activity

5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula: C12H9BrN2O4S

- Molecular Weight: Approximately 329.17 g/mol

This structure features a bromine atom at the 5-position of the thiophene ring, a methoxy group at the 2-position, and a nitro group at the 4-position of the phenyl ring, contributing to its unique reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

- Amidation: The brominated thiophene is reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing promising results:

- Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial properties .

- Biofilm Formation Inhibition: It effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. The presence of both bromine and nitro groups enhances its electrophilicity, potentially increasing its reactivity with biological macromolecules .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties:

- COX Inhibition: It has shown potential as a COX inhibitor, with selectivity indices superior to traditional anti-inflammatory drugs like celecoxib .

- In Vivo Studies: Animal models have demonstrated that this compound can significantly reduce inflammation and associated symptoms comparable to established anti-inflammatory agents .

Case Studies and Research Findings

Several research studies have focused on the biological activities of thiophene derivatives, including this compound:

- Antibacterial Evaluation: A study evaluated various derivatives for their antibacterial activities against E. coli and S. aureus, highlighting the superior efficacy of compounds similar to this compound .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Bromo Compound | 0.22 - 0.25 | S. aureus, S. epidermidis |

| Control (Ciprofloxacin) | 2 | E. coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A reflux method using acetonitrile as the solvent with equimolar 2-thiophenecarbonyl chloride and substituted aniline derivatives is effective. Reaction optimization includes adjusting reflux duration (e.g., 1–3 hours) and solvent polarity to improve yield. Characterization via melting point analysis (e.g., 397 K) and NMR spectroscopy ensures purity .

- Precursor Handling : Brominated thiophene precursors (e.g., 5-bromo-2-thiophenecarboxylic acid) are critical intermediates; their purity (>98%) impacts final product quality .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign signals for the nitro group (δ ~8.0–8.5 ppm for aromatic protons), methoxy group (δ ~3.8–4.0 ppm), and thiophene ring (δ ~7.0–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (N-O, ~1500–1350 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Approach : Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. For example, discrepancies in C–S bond lengths (observed: ~1.70 Å vs. theoretical: ~1.72 Å) may arise from crystal packing effects. Use software like Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies enhance the compound’s bioactivity through derivatization?

- Functionalization :

- Thiophene Ring : Introduce electron-withdrawing groups (e.g., cyano, sulfonamide) at the 5-position to modulate electronic properties and improve antimicrobial activity .

- Nitro Group Reduction : Convert the nitro group to an amine for coordination chemistry (e.g., metal complex formation with Co(II)/Cu(II)) or to enhance solubility .

Q. How do supramolecular interactions influence the compound’s solid-state properties?

- Analysis : The crystal packing exhibits weak C–H···O and C–H···S interactions, forming S(6) ring motifs. These interactions stabilize the lattice and affect melting points. Use graph-set notation to categorize hydrogen-bonding patterns and predict solubility/stability .

Experimental Design & Data Validation

Q. How to design a reproducible synthesis protocol for academic labs?

- Template : Follow a stepwise procedure:

Synthesis : React 5-bromo-2-thiophenecarbonyl chloride with 2-methoxy-4-nitroaniline in anhydrous acetonitrile under reflux (1–2 hours).

Workup : Precipitate the product via slow evaporation, then recrystallize from ethanol.

Characterization : Report yields, Rf values (TLC), and spectroscopic data (NMR, IR) .

Q. What are common pitfalls in interpreting NMR data for this compound?

- Challenges : Signal splitting due to restricted rotation of the carboxamide group or paramagnetic impurities. Use deuterated DMSO for solubility and decoupling experiments to resolve overlapping peaks .

Applications in Coordination Chemistry

Q. Can this compound act as a ligand for transition-metal complexes?

- Coordination Sites : The carboxamide oxygen and thiophene sulfur are potential donor atoms. Synthesize complexes with Cu(II) or Ni(II) salts and characterize via UV-Vis (d-d transitions) and EPR spectroscopy. Note shifts in ν(C=O) IR bands upon metal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.